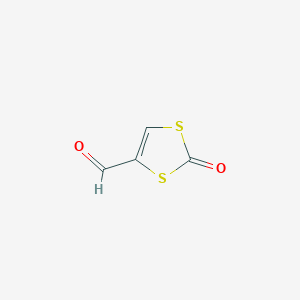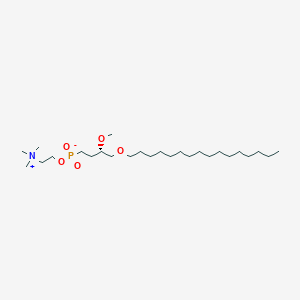
2-Oxo-1,3-dithiole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,3-dithiole-4-carbaldehyde, also known as ODTCA, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields. ODTCA is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 162-165°C. This compound has shown potential in various scientific research applications due to its unique properties.
Wirkmechanismus
2-Oxo-1,3-dithiole-4-carbaldehyde has been shown to have a unique mechanism of action, which involves its ability to act as a redox-active molecule. This means that it can accept or donate electrons, making it useful in various chemical reactions. 2-Oxo-1,3-dithiole-4-carbaldehyde has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
2-Oxo-1,3-dithiole-4-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. 2-Oxo-1,3-dithiole-4-carbaldehyde has also been shown to have anticancer properties, making it a potential candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Oxo-1,3-dithiole-4-carbaldehyde in lab experiments is its unique properties, which make it useful in various applications. However, one of the limitations is that it can be difficult to synthesize in large quantities, which may limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for research on 2-Oxo-1,3-dithiole-4-carbaldehyde. One area of interest is its potential use in the development of new electronic devices. Another area of interest is its potential use in the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-Oxo-1,3-dithiole-4-carbaldehyde and its potential applications in various scientific research areas.
Synthesemethoden
2-Oxo-1,3-dithiole-4-carbaldehyde can be synthesized using various methods, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with thiourea followed by hydrolysis. Another method involves the reaction of 1,2-dithiole-3-thione with formaldehyde in the presence of a base. Both methods have been reported to yield high purity 2-Oxo-1,3-dithiole-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,3-dithiole-4-carbaldehyde has been extensively studied for its potential applications in various scientific research areas. One of the main areas of interest is its use as a redox-active molecule in organic electronics. 2-Oxo-1,3-dithiole-4-carbaldehyde has been shown to have excellent electron-accepting properties, making it a promising candidate for use in organic solar cells and other electronic devices.
Eigenschaften
CAS-Nummer |
151859-42-6 |
|---|---|
Produktname |
2-Oxo-1,3-dithiole-4-carbaldehyde |
Molekularformel |
C4H2O2S2 |
Molekulargewicht |
146.2 g/mol |
IUPAC-Name |
2-oxo-1,3-dithiole-4-carbaldehyde |
InChI |
InChI=1S/C4H2O2S2/c5-1-3-2-7-4(6)8-3/h1-2H |
InChI-Schlüssel |
PUNUAGKHRFYFFI-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=O)S1)C=O |
Kanonische SMILES |
C1=C(SC(=O)S1)C=O |
Synonyme |
1,3-Dithiole-4-carboxaldehyde, 2-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)




